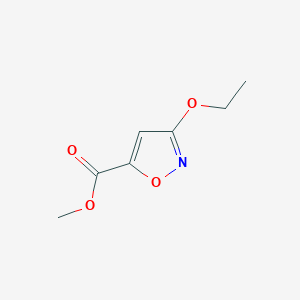
methyl 3-ethoxy-1,2-oxazole-5-carboxylate
Vue d'ensemble
Description
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea . This intermediate is then subjected to a series of reactions, including ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate . The final product is obtained after a double decarboxylation event.
Industrial Production Methods
Industrial production of methyl 3-ethoxy-5-isoxazolecarboxylate typically involves scalable and safe manufacturing routes. The process begins with the bromination of dimethyl fumarate, followed by condensation with hydroxyurea. The intermediate is then homologated by ester reduction, chlorination, and nucleophilic substitution . The final product is obtained through double decarboxylation, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
methyl 3-ethoxy-1,2-oxazole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-ethoxy-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains additional methyl groups on the isoxazole ring.
Methyl 3- (4-methylphenyl)-5-isoxazolecarboxylate: Substituted with a methylphenyl group.
Uniqueness
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
XFRFBNBOBMPVGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NOC(=C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













